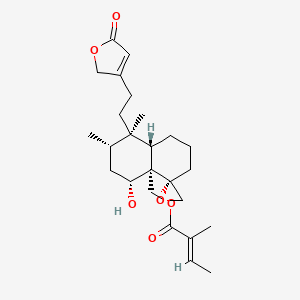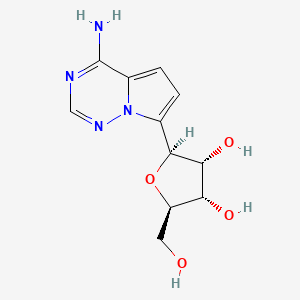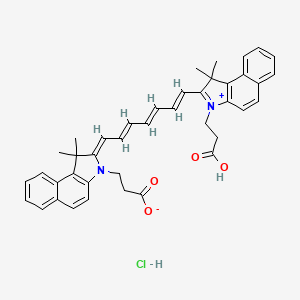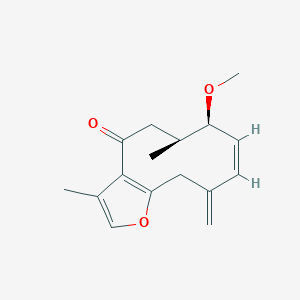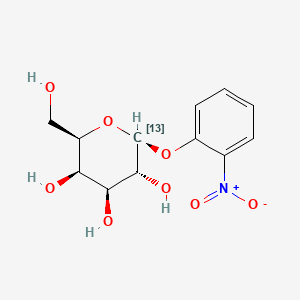
Onpg-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-nitrophenyl-β-D-galactopyranoside-13C (Onpg-13C) is a colorimetric and spectrophotometric substrate used primarily for the detection of β-galactosidase activity. This compound is structurally similar to lactose, with the exception that the glucose moiety is replaced by an o-nitrophenyl group. The 13C labeling is used for tracing and studying metabolic pathways in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C involves the incorporation of a 13C isotope into the o-nitrophenyl-β-D-galactopyranoside molecule. The general synthetic route includes the following steps:
Preparation of 13C-labeled galactose: This involves the incorporation of the 13C isotope into the galactose molecule.
Formation of the glycosidic bond: The 13C-labeled galactose is then reacted with o-nitrophenyl to form the glycosidic bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce 13C-labeled galactose.
Chemical synthesis: Combining the 13C-labeled galactose with o-nitrophenyl under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Onpg-13C undergoes hydrolysis in the presence of β-galactosidase, resulting in the formation of galactose and o-nitrophenol. This reaction is commonly used in biochemical assays to measure β-galactosidase activity .
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, buffer solutions (e.g., sodium phosphate buffer).
Conditions: The reaction is typically carried out at a pH of around 7.0 and a temperature of 37°C.
Major Products
The major products formed from the hydrolysis of this compound are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
Onpg-13C is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of β-galactosidase.
Biology: Employed in microbiological assays to differentiate between lactose-fermenting and non-lactose-fermenting bacteria.
Medicine: Utilized in diagnostic tests to detect β-galactosidase activity in clinical samples.
Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure the presence of β-galactosidase
Wirkmechanismus
Onpg-13C exerts its effects through the hydrolysis of the glycosidic bond by β-galactosidase. The enzyme catalyzes the cleavage of the bond, resulting in the release of galactose and o-nitrophenol. The molecular target of this compound is the β-galactosidase enzyme, and the pathway involved is the hydrolysis of β-D-galactopyranosides .
Vergleich Mit ähnlichen Verbindungen
Onpg-13C is compared with other β-galactosidase substrates such as:
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside): Forms a blue product upon hydrolysis.
MUG (4-methylumbelliferyl-β-D-galactoside): Produces a fluorescent product.
PNPG (p-nitrophenyl-β-D-galactopyranoside): Yields a yellow product similar to this compound but without the 13C labeling.
The uniqueness of this compound lies in its 13C labeling, which allows for tracing and studying metabolic pathways, making it a valuable tool in research applications .
Eigenschaften
Molekularformel |
C12H15NO8 |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i12+1 |
InChI-Schlüssel |
KUWPCJHYPSUOFW-AHIYVFTMSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[13C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



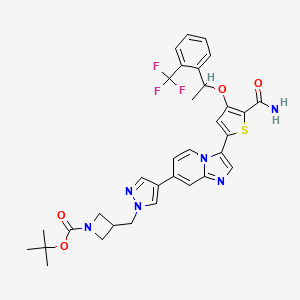


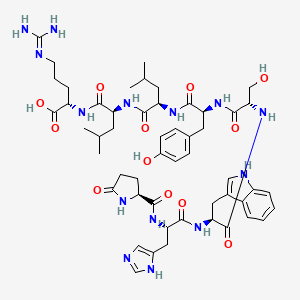
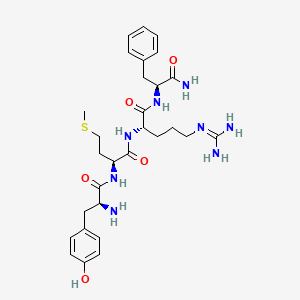
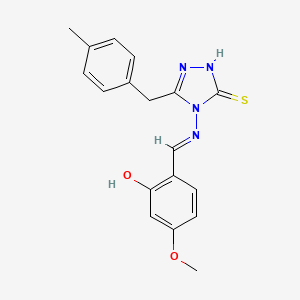
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)
